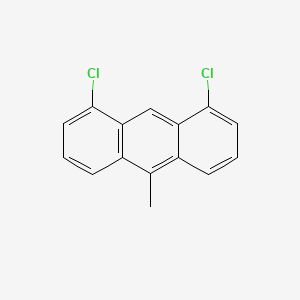

1,8-Dichloro-10-methylanthracene

Description

Significance of Anthracene (B1667546) and its Derivatives in Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a cornerstone of organic chemistry. rsc.org First isolated from coal tar in 1832, its planar and electron-rich structure makes it a valuable model for understanding the properties of PAHs. researchgate.net Anthracene and its derivatives are not merely academic curiosities; they are integral to numerous applications. Their unique photophysical properties, including strong fluorescence, make them ideal candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. google.comsigmaaldrich.com The ability of the anthracene nucleus to interact with DNA has also led to investigations into its potential in medicinal chemistry. google.com Furthermore, the reactivity of the anthracene core, particularly at the 9 and 10 positions, allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties, opening doors to new materials and complex molecular architectures. rsc.orgmdpi.com

Overview of Halogenated Polycyclic Aromatic Hydrocarbons

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds where one or more hydrogen atoms on a PAH have been replaced by a halogen, such as chlorine or bromine. nih.gov These compounds have garnered significant attention due to their environmental presence and potential biological effects. uni.luresearchgate.net The introduction of halogen atoms can significantly alter the physicochemical properties of the parent PAH, including its electronic structure, reactivity, and persistence in the environment. researchgate.net Research has shown that the position and number of halogen substituents are critical factors in determining the properties and potential impacts of HPAHs. uni.lu From a synthetic perspective, the halogen atoms can also serve as useful handles for further chemical modifications, allowing for the construction of more complex molecular structures.

Historical Context of Research on 1,8-Dichloro-10-methylanthracene

While a detailed historical record specifically for this compound is not extensively documented in readily available literature, its emergence can be understood within the broader context of research into substituted anthracenes. The synthesis of related 1,8-dichloroanthracene (B3240527) analogues has been a subject of interest, particularly for their potential in medicinal chemistry. For instance, a general procedure for the synthesis of 9-substituted 1,8-dichloroanthracene compounds has been developed, starting from the reduction of 1,8-dichloroanthraquinone (B31358). google.com This foundational work on the 1,8-dichloroanthracene scaffold provides a likely basis from which the synthesis of the 10-methyl derivative would have been approached. The synthesis of other 1,8-dichloro-10-substituted anthracenes, such as those with trimethylsilyl, trimethylgermyl, and trimethylstannyl groups, further indicates a research interest in modifying the 10-position of the 1,8-dichloroanthracene core. researchgate.net The availability of this compound from suppliers of rare and unique chemicals suggests its use in early discovery research, where novel structures are screened for potential applications. sigmaaldrich.com

Chemical and Physical Properties of this compound

The specific arrangement of atoms in this compound gives rise to a distinct set of physical and chemical properties.

| Property | Value |

| Molecular Formula | C15H10Cl2 |

| Molecular Weight | 261.15 g/mol |

| CAS Number | 17122-95-1 |

| Monoisotopic Mass | 260.01596 Da |

| Predicted XlogP | 6.0 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChemLite uni.lu |

Synthesis of this compound

A plausible synthetic route to this compound can be inferred from established methods for preparing related anthracene derivatives. A general approach to synthesizing 9-substituted 1,8-dichloroanthracenes involves the reduction of 1,8-dichloroanthraquinone to 1,8-dichloro-9(10H)-anthracenone. google.com This intermediate can then be reacted with an appropriate reagent to introduce a substituent at the desired position.

While a specific, detailed synthesis for this compound is not explicitly described in the provided search results, a potential pathway can be proposed based on the synthesis of analogous compounds. For instance, the synthesis of 1,8-dichloro-10-(trimethylsilyl)anthracene has been reported, suggesting that methods for substitution at the 10-position of the 1,8-dichloroanthracene core exist. researchgate.net

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of the molecule. This information is useful in mass spectrometry-based analytical methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 261.02324 | 151.8 |

| [M+Na]+ | 283.00518 | 165.4 |

| [M-H]- | 259.00868 | 157.4 |

| [M+NH4]+ | 278.04978 | 172.9 |

| [M+K]+ | 298.97912 | 157.6 |

| [M]+ | 260.01541 | 157.7 |

| [M]- | 260.01651 | 157.7 |

| Data sourced from PubChemLite uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17122-95-1 |

|---|---|

Molecular Formula |

C15H10Cl2 |

Molecular Weight |

261.1 g/mol |

IUPAC Name |

1,8-dichloro-10-methylanthracene |

InChI |

InChI=1S/C15H10Cl2/c1-9-10-4-2-6-14(16)12(10)8-13-11(9)5-3-7-15(13)17/h2-8H,1H3 |

InChI Key |

RBPCWJPIOIJAEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Dichloro 10 Methylanthracene and Analogues

Classical Synthetic Approaches for Anthracene (B1667546) Frameworks

Traditional methods for constructing the anthracene skeleton have been well-established for many years and continue to be relevant in organic synthesis. beilstein-journals.orgresearchgate.net These approaches often involve intramolecular cyclization reactions to form the central aromatic ring.

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides several pathways to anthracene derivatives. beilstein-journals.orgslideshare.net One common approach involves the reaction of benzene (B151609) with methylene (B1212753) dibromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield anthracene. slideshare.net Another variation is the reaction between two molecules of benzyl (B1604629) chloride, which dimerize to form 9,10-dihydroanthracene, followed by oxidation to produce anthracene. youtube.com

A pertinent example for the synthesis of substituted anthracenes is the acylation of an existing anthracene core. For instance, the acetylation of anthracene with acetyl chloride can yield 1-acetylanthracene, which can be a precursor for further derivatization. researchgate.netscite.ai Diacetylation of anthracene can lead to a mixture of 1,5- and 1,8-diacetylanthracene. researchgate.net Furthermore, Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes has proven to be an efficient method for preparing various anthracene derivatives. beilstein-journals.org

| Reactants | Catalyst/Reagents | Product | Reference |

| Benzene, Methylene Dibromide | AlCl₃ | Anthracene | slideshare.net |

| Benzyl Chloride (2 equiv.) | AlCl₃ | 9,10-Dihydroanthracene -> Anthracene | youtube.com |

| Anthracene, Acetyl Chloride | AlCl₃, Ethylene Chloride | 1-Acetylanthracene | researchgate.netscite.ai |

| Anthracene, Acetyl Chloride | AlCl₃, Ethylene Chloride | 1,5- and 1,8-Diacetylanthracene | researchgate.net |

Elbs Reaction

The Elbs reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone, leading to a condensed polyaromatic system through cyclodehydration. researchgate.netwikipedia.org This reaction is typically carried out by heating the ketone at high temperatures (around 400-450 °C) without a catalyst, until the evolution of water ceases. researchgate.net While effective for producing anthracenes and even larger systems like pentacene (B32325), the Elbs reaction can sometimes be accompanied by the elimination of substituents, making it less suitable for certain substituted polyaromatics. wikipedia.org The required acyl compounds for this reaction are often synthesized via a Friedel-Crafts acylation. wikipedia.org

| Starting Material | Conditions | Product | Reference |

| o-Methylbenzophenone | Pyrolysis (400-450 °C) | Anthracene | researchgate.netwikipedia.org |

| Diaryl Ketone (with adjacent methyl/methylene) | Pyrolysis | Anthracene Derivative | researchgate.net |

Aromatic Cyclodehydration

Aromatic cyclodehydration is a broader category of reactions that includes intramolecular cyclizations to form the anthracene framework. beilstein-journals.org A key example is the acid-catalyzed cyclodehydration of ortho-acyl diarylmethanes, which is also a characteristic of the Bradsher-type reaction. youtube.com This method is effective for creating the central ring of the anthracene system.

Bradsher-Type Reactions from Diarylmethanes

The Bradsher reaction, a type of intramolecular electrophilic aromatic substitution, involves the acid-catalyzed cyclodehydration of ortho-acyl diarylmethanes to generate anthracene derivatives. youtube.comsynarchive.com This reaction has been a reliable method for synthesizing substituted anthracenes. For example, substituted 2-arylmethylbenzaldehydes can undergo a Bradsher-type cyclodehydration mediated by BF₃·OEt₂ to produce substituted anthracenes in excellent yields. researchgate.net More recently, a direct Bradsher-type reaction using niobium pentachloride has been developed for the synthesis of substituted 9-anthraldehydes from diarylmethanes. thieme-connect.com An indium-catalyzed Bradsher-type reaction has also been used to prepare substituted anthracenes from 2-benzylic aromatic aldehydes or ketones in high yields. beilstein-journals.org

| Reactant | Catalyst/Reagent | Product | Reference |

| o-Acyl Diarylmethane | Strong Acid | Anthracene Derivative | youtube.comsynarchive.com |

| 2-Arylmethylbenzaldehyde | BF₃·OEt₂ | Substituted Anthracene | researchgate.net |

| Diarylmethane | NbCl₅ | Substituted 9-Anthraldehyde (B167246) | thieme-connect.com |

| 2-Benzylic Aromatic Aldehyde/Ketone | In(OTf)₃ | Substituted Anthracene | beilstein-journals.org |

Metal-Catalyzed Synthetic Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of anthracene scaffolds, often providing higher efficiency and selectivity compared to classical methods. researchgate.netnih.govfrontiersin.org

Metal-Catalyzed Reactions with Alkynes

Metal-catalyzed reactions involving alkynes have provided novel methodologies for preparing anthracene derivatives. beilstein-journals.org These reactions often proceed under mild conditions and offer a high degree of flexibility.

A notable example is the gold-catalyzed cyclization of o-alkynyldiarylmethanes, which yields a variety of anthracene derivatives in moderate to good yields. nih.gov Rhodium-catalyzed oxidative coupling reactions have also been employed. For instance, the reaction of arylboronic acids with internal alkynes in the presence of a copper oxidant affords 1,2,3,4-tetrasubstituted anthracenes. frontiersin.org Similarly, rhodium-catalyzed oxidative benzannulation of 1-naphthylamines with internal alkynes produces substituted anthracenes. frontiersin.org

Palladium catalysis has also been instrumental in this area. frontiersin.org For example, a palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes has been developed to construct tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgfrontiersin.org

| Reactants | Catalyst System | Product Type | Reference |

| o-Alkynyldiarylmethanes | Gold Catalyst | Anthracene Derivatives | nih.gov |

| Arylboronic Acids, Internal Alkynes | Rhodium Catalyst, Cu(OAc)₂ | 1,2,3,4-Tetrasubstituted Anthracenes | frontiersin.org |

| 1-Naphthylamines, Internal Alkynes | Rhodium Catalyst, Cu(OAc)₂ | Substituted Anthracenes | frontiersin.org |

| Propargylic Carbonates, Terminal Alkynes | Palladium Catalyst | Tetracyclic Benz[a]anthracene Derivatives | beilstein-journals.orgfrontiersin.org |

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are a powerful class of transformations for the synthesis of polycyclic aromatic compounds. beilstein-journals.org These reactions can involve various mechanisms, including Friedel-Crafts-type reactions and metal-catalyzed processes.

In the context of synthesizing substituted anthracenes, a common strategy is the acid-promoted intramolecular cyclization of a suitably substituted 2-benzylbenzoic acid derivative. This approach can lead to the formation of the central ring of the anthracene core. For instance, a 2-(2,6-dichlorobenzyl)benzoic acid derivative could theoretically undergo cyclization to form a 1,8-dichloroanthracene (B3240527) derivative. However, controlling the substitution pattern and achieving the desired methylation at the 10-position would require a carefully planned multi-step synthesis of the precursor. The reviewed literature does not provide a direct example of an intramolecular cyclization leading to 1,8-dichloro-10-methylanthracene.

Synthesis of Precursors to this compound

A more direct and well-documented route to this compound involves the synthesis and subsequent modification of a key precursor, 1,8-dichloro-9(10H)-anthracenone.

Reduction of 1,8-Dichloroanthraquinone (B31358)

The starting point for this synthetic pathway is the commercially available 1,8-dichloroanthraquinone. The reduction of this anthraquinone (B42736) is a critical step to generate the corresponding 1,8-dichloro-9(10H)-anthracenone. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in a mixture of hydrochloric acid and acetic acid at elevated temperatures. researchgate.net

This reduction proceeds with the cleavage of one of the carbonyl groups to a methylene group, while the other is reduced to a hydroxyl group which then tautomerizes to the more stable keto form of the anthracenone (B14071504).

| Starting Material | Reagents | Product | Reference |

| 1,8-Dichloroanthraquinone | SnCl₂, HCl, Acetic Acid | 1,8-Dichloro-9(10H)-anthracenone | researchgate.net |

Subsequent alkylation of the resulting 1,8-dichloro-9(10H)-anthracenone at the 10-position with a methylating agent, such as methyl iodide or a methyl Grignard reagent, would lead to the formation of 1,8-dichloro-10-methyl-9(10H)-anthracenone. The final step would then be the aromatization of this intermediate to yield the target compound, this compound. While the general principle is established, specific and detailed experimental conditions for the methylation and subsequent aromatization to the final product are less commonly reported in the reviewed academic literature.

Formylation of Halogenated Anthracenes

The introduction of a formyl group (–CHO) onto a halogenated anthracene ring is a critical step for further functionalization. The Vilsmeier-Haack reaction is a primary method for achieving this transformation, particularly at the electron-rich 9-position of the anthracene nucleus. This reaction typically employs phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent. This reagent then attacks the anthracene ring to form an aldehyde after hydrolysis.

The reaction is highly effective for electron-rich aromatic compounds, including anthracene and its halogenated derivatives. The formylation provides a crucial chemical handle, the 9-anthraldehyde moiety, which serves as a versatile precursor for subsequent modifications.

Table 1: Vilsmeier-Haack Formylation of Anthracene Derivatives

| Substrate | Reagents | Product | Reference |

| Anthracene | POCl₃, N-Methylformanilide | 9-Anthraldehyde | [US6372785B1] |

| Anthracene | POCl₃, DMF | 9-Anthraldehyde |

Functionalization of Anthracene and Anthraquinone Derivatives

Once the anthracene or anthraquinone skeleton is in place, a variety of functional groups can be introduced to tailor the molecule's properties. These functionalizations can target either the core rings or substituents introduced in prior steps.

Introduction of Acyloxy and Amino Substituents

Acyloxy Groups: Acyloxy substituents can be introduced onto a chlorinated anthracene framework starting from a corresponding anthraquinone. For instance, 1,8-dichloroanthraquinone can be reduced using stannous chloride (SnCl₂) in a mixture of hydrochloric and acetic acid. This process yields 1,8-dichloro-9(10H)-anthracenone. This anthracenone can then be treated with an appropriate acyl chloride in the presence of a weak base like pyridine. The reaction proceeds via the enol tautomer to introduce an ester (acyloxy) functionality at the 9-position, resulting in a 9-acyloxy-1,8-dichloroanthracene derivative.

Amino Groups: The introduction of amino groups can be achieved through several routes. For anthracene derivatives, a common method is the reduction of a corresponding nitroanthracene. For example, 9-nitroanthracene (B110200) can be reduced to 9-aminoanthracene (B1202694) using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. nih.govacs.orgarpgweb.com

For anthraquinones, direct amination is possible. In the presence of rhodium(I) complexes, anthraquinone can react directly with amines to yield 1-alkylaminoanthraquinones. rsc.org Another approach involves the reaction of anthraquinone with hydroxylamine (B1172632) in sulfuric acid. rsc.org Furthermore, aminoanthraquinones can be synthesized via nucleophilic substitution reactions on substituted anthraquinones. nih.gov A high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) using a continuous-flow method has also been shown to be an efficient route to 1-aminoanthracene. mdpi.com

Synthesis of Nitrovinyl-Substituted Anthracenes

Nitrovinyl-substituted anthracenes are valuable synthetic intermediates. Their synthesis is often accomplished via the Henry reaction (also known as the nitroaldol reaction). wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.

Specifically, a 9-anthraldehyde derivative, which can be obtained from the formylation of anthracene as described in section 2.4.2, is reacted with a nitroalkane such as nitromethane. The reaction is base-catalyzed and results in the formation of a β-nitro alcohol, which can then be dehydrated to yield the corresponding 9-(2-nitrovinyl)anthracene. This method is broadly applicable to various aromatic aldehydes. researchgate.netmdpi.com The nitrovinyl group can be further transformed, for example, by reduction to an aminoethyl group, expanding the synthetic utility of these compounds.

Table 2: Henry Reaction for Nitrovinyl Synthesis

| Aldehyde | Nitroalkane | Product (after dehydration) | Reference |

| 9-Anthraldehyde | Nitromethane | 9-(2-Nitrovinyl)anthracene | wikipedia.org |

| Aromatic Aldehydes | Nitromethane | β-Nitroalcohols / Nitroalkenes | organic-chemistry.orgresearchgate.net |

Methods for Functionalization of Anthraquinones

Anthraquinones are versatile platforms for chemical modification due to their unique electronic structure. colab.ws The electron-withdrawing nature of the carbonyl groups influences their reactivity, making them susceptible to nucleophilic substitution reactions. colab.wsnumberanalytics.com

Key functionalization methods include:

Nucleophilic Substitution: Halogens or nitro groups on the anthraquinone ring can be displaced by various nucleophiles. colab.wsnumberanalytics.comexlibrisgroup.com For example, amination can be achieved by reacting halo- or nitro-anthraquinones with amines. rsc.orgnih.gov

Redox Reactions: The quinone carbonyls can be reduced to hydroquinones, which alters the reactivity of the aromatic rings and can be used as a strategic step in a synthetic sequence.

Electrophilic Substitution: Reactions such as nitration and halogenation can occur, although the conditions may differ from those for more activated aromatic systems. numberanalytics.com

Radical Processes: Modification through radical reactions is also possible, for instance, using diazonium salts derived from aminoanthraquinones. colab.ws

These methods allow for the introduction of a wide array of functional groups, which is fundamental for the targeted synthesis of new compounds with specific properties. colab.ws

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 1,8-Dichloro-10-methylanthracene

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. This space group imposes a crystallographic mirror plane on the individual molecules.

The unit cell parameters for this compound are provided in the table below:

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 7.13 Å |

| b | 19.46 Å |

| c | 8.76 Å |

| Z (molecules per unit cell) | 4 |

The anthracene (B1667546) skeleton of the molecule exhibits significant distortion from planarity. This is primarily due to the steric hindrance between the peri-substituents, namely the chlorine atom at position 1 and the methyl group at position 10 (or the chlorine atom at position 8 and the methyl group). The C(9) atom is displaced by approximately 0.19 Å from the mean plane of the anthracene core. The methyl carbon atom is displaced by about 0.80 Å on the same side of the plane as C(9), while the chlorine atom is displaced by roughly 0.33 Å on the opposite side.

Currently, there are no specific reports in the surveyed literature detailing polymorphism or significant disorder in the crystal structure of this compound. The single crystal structure reported is well-ordered. However, it is worth noting that polymorphism is a known phenomenon in substituted anthracenes, where different crystalline forms can arise from variations in crystal packing, potentially influenced by intermolecular interactions such as C-H···Cl contacts. The existence of different polymorphs can lead to variations in physical properties, including melting point and solubility. The absence of reports on polymorphism for this compound may suggest that under common crystallization conditions, a single, stable crystalline form is predominantly produced.

Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and for providing complementary data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a series of multiplets corresponding to the protons on the anthracene core. The integration of these signals would correspond to the number of protons on each ring system. The methyl group protons would appear as a singlet, typically in the upfield region of the aromatic signals.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. One would expect to see distinct signals for the methyl carbon, the chlorinated aromatic carbons, the protonated aromatic carbons, and the quaternary aromatic carbons. The chemical shifts of the carbons bonded to chlorine would be significantly influenced by the electronegativity of the halogen.

The following table outlines the expected NMR data based on the structure of this compound.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets |

| ¹H (Methyl) | 2.5 - 3.5 | Singlet |

| ¹³C (Aromatic) | 120 - 140 | |

| ¹³C (Methyl) | 15 - 25 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The table below summarizes the expected IR absorption bands and their corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3050 - 3100 | Aromatic C-H stretching |

| 2850 - 3000 | Methyl C-H stretching |

| 1600 - 1620 | Aromatic C=C stretching |

| 1450 - 1580 | Aromatic C=C stretching |

| ~750 and ~830 | C-H out-of-plane bending |

| 700 - 800 | C-Cl stretching |

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak.

Due to the presence of two chlorine atoms, the molecular ion region would exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak would appear as a cluster of peaks corresponding to the different combinations of these isotopes.

The predicted mass-to-charge ratios for the molecular ion adducts of this compound are presented below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 261.02324 |

| [M+Na]⁺ | 283.00518 |

| [M-H]⁻ | 259.00868 |

| [M]⁺ | 260.01541 |

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Visible absorption spectrum of anthracene and its derivatives is characterized by a well-defined vibrational structure originating from π–π* transitions. While specific spectral data for this compound is not extensively detailed in available literature, the general features can be inferred from studies on similarly substituted anthracenes. Typically, anthracene derivatives exhibit a series of absorption bands in the ultraviolet and visible regions. rsc.org

The absorption spectra for many anthracene derivatives show characteristic vibrational peaks. rsc.org For instance, studies on various anthracene-substituted compounds consistently report four primary absorption maxima. rsc.org The precise position of these maxima is sensitive to the nature and position of the substituents on the anthracene core. Halogen and alkyl substitutions, such as those in this compound, are known to cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and alterations in their intensities compared to the parent anthracene molecule. The electronic effects of the chloro and methyl groups, as well as their influence on the planarity of the aromatic system, play a crucial role in determining the exact absorption wavelengths.

Table 1: Typical UV-Vis Absorption Maxima for Substituted Anthracene Derivatives This table presents representative data for anthracene derivatives to illustrate the typical spectral regions, as specific data for this compound is not provided in the cited sources.

| Wavelength (λmax, nm) | Transition | Reference |

| ~334 | π–π | rsc.org |

| ~351 | π–π | rsc.org |

| ~369 | π–π | rsc.org |

| ~389 | π–π | rsc.org |

Electron and Optical Microscopic Studies of Solid-State Phenomena

The solid-state properties of this compound are of significant scientific interest, particularly its response to mechanical stress and the role of imperfections in its photochemical reactivity.

Investigation of Stress-Induced Phase Transitions in this compound

Microscopic studies have shown that crystals of this compound can undergo a stress-induced phase transition. mdpi.com This transformation involves a change from the parent orthorhombic crystal structure to a new "daughter" structure when subjected to mechanical stress. mdpi.com This process is notable because it converts a single crystal into another single crystal, a phenomenon akin to a martensitic transformation. mdpi.com

The transition occurs across an invariant plane, which has been identified with the irrational Miller indices of (2–88, 0, 1) and its crystallographic equivalent. mdpi.com The mechanism is described as an invariant plane strain, where the habit plane of the new phase is thought to be composed of stepped, close-packed planes. mdpi.com This structure suggests specific mechanisms for the formation of the interface between the parent and daughter phases, and the properties of this interface can be described in terms of slip dislocations. mdpi.com This type of stress-induced transformation is not readily explained by recent comprehensive theories of phase transitions in organic molecular crystals, highlighting the unique behavior of this compound. mdpi.com

Microscopic Observation of Dimer Nucleation Sites and Crystal Defects

While direct studies on dimer nucleation for this compound are limited, research on the closely related isomer, 1,8-dichloro-9-methylanthracene, provides critical insights into the role of crystal defects in photodimerization. sfu.ca In 1,8-dichloro-9-methylanthracene, the regular arrangement of molecules in the crystal lattice is not conducive to the formation of the observed trans-dimer upon UV irradiation. sfu.ca

The fact that dimerization occurs relatively easily is explained by the presence of structural imperfections, primarily dislocations. sfu.ca Optical microscopy has been used to study the distribution of dimer nuclei, revealing a strong correlation with dislocation etch pits and slip traces on the crystal faces. sfu.ca The dimer nuclei show a preferred orientation along specific crystallographic directions within the monomer matrix, namely the nih.gov, nih.gov, and mdpi.com directions. sfu.ca

It has been demonstrated that slip along the direction, especially involving a Burgers vector of half strength, creates arrangements of molecules that are favorable for the photoproduction of the trans-dimer. sfu.ca These findings underscore the critical role of crystal defects in facilitating solid-state reactions that would otherwise be sterically hindered in a perfect crystal lattice.

Photoreactivity in Solution versus Solid State

The photochemical reactions of this compound are predominantly centered around the anthracene core, which can undergo cycloaddition reactions upon irradiation with UV light. However, the outcomes of these reactions are highly dependent on the reaction environment.

Photodimerization Processes: Head-to-Tail versus Head-to-Head Selectivity

In solution, the photodimerization of anthracene derivatives via a [4π+4π] cycloaddition is a well-established phenomenon. This process can theoretically yield two different isomers: a "head-to-head" (syn) dimer and a "head-to-tail" (anti) dimer. For 1,8-disubstituted anthracenes, the selectivity of this process is starkly governed by the steric hindrance imposed by the substituents at the 1 and 8 positions.

Research on various 1,8,10-functionalised anthracene derivatives indicates an overwhelming preference for the formation of the 9,10:10′,9′-head-to-tail photodimer. researchgate.net In many cases, the head-to-tail isomer is formed exclusively, with no detectable amount of the head-to-head product. researchgate.net This selectivity is a direct consequence of the steric clash that would occur between the substituents at the 1, 8, 1′, and 8′ positions in the highly congested head-to-head conformation. The head-to-tail arrangement allows the bulky chlorine atoms at the 1 and 8 positions of one molecule to be oriented away from those on the approaching second molecule, thus minimizing steric repulsion. While external factors, such as the use of non-polar solvents or specific templating molecules, have been shown to influence selectivity in some 1,8-disubstituted anthracenes, the inherent steric and electronic properties of compounds like this compound strongly favor the head-to-tail pathway in solution. researchgate.netrsc.org

| Dimerization Pathway | Product | Observed Selectivity for 1,8-Disubstituted Anthracenes | Governing Factor |

| Head-to-Head (syn) | Not observed or formed in negligible amounts. | High steric repulsion between substituents at 1, 8, 1', and 8' positions. | |

| Head-to-Tail (anti) | Predominant or exclusive product. researchgate.net | Minimized steric hindrance. researchgate.net |

Influence of Steric Hindrance on Photodimerization

In the case of this compound, the chlorine atoms at positions 1 and 8, along with the methyl group at position 10, create a sterically crowded environment. This steric bulk slows down the rate of dimerization compared to unsubstituted anthracene. researchgate.net The reaction proceeds because the planar anthracene systems can still approach each other, but the activation energy for forming the transition state is increased due to repulsive steric interactions. researchgate.netcapes.gov.br For intermolecular dimerization in solution, the process typically involves the formation of an excimer (an excited-state dimer) as an intermediate, and steric strain can inhibit the conversion of this excimer into a stable photodimer. researchgate.net

Formation of Endoperoxides Under Specific Conditions

When photochemical reactions of anthracene derivatives are carried out under non-inert conditions (i.e., in the presence of oxygen), an alternative reaction pathway can compete with or supplant photodimerization. researchgate.net Irradiation of this compound in the presence of molecular oxygen can lead to the formation of an endoperoxide via a [4π+2π] cycloaddition. mdpi.commdpi.com

This reaction involves the interaction of the excited anthracene derivative with singlet oxygen (¹O₂), which is itself generated photochemically. The result is the formation of a peroxide bridge across the 9 and 10 positions of the anthracene core. mdpi.com Studies on related 1,8,10-substituted anthracenes have confirmed that endoperoxide formation is a viable reaction pathway. researchgate.net The presence of electron-donating groups, such as the methyl group at the 10-position, facilitates this reaction by increasing the electron density of the anthracene ring system, making it more susceptible to attack by the electrophilic singlet oxygen. mdpi.com

Solid-State Reactivity and the Role of Crystal Imperfections

The photoreactivity of this compound in the solid state is fundamentally different from its behavior in solution. In a crystal lattice, the reactivity is governed by the precise arrangement of molecules, a principle known as topochemical control.

Impact of Crystal Defects and Dislocations on Photoreactivity

In a perfect crystal of an anthracene derivative, the potential for photoreaction is dictated by the packing arrangement. However, real crystals are never perfect and contain various defects, such as vacancies, interstitials, and dislocations (slip planes). These imperfections can act as reactive sites. Research suggests that for some anthracene derivatives, photoreactions are initiated preferentially at these defect sites. researchgate.net

Analysis of Photo-induced Transformations and Structural Faults

The absorption of light by polycyclic aromatic hydrocarbons (PAHs) like anthracene derivatives can lead to their oxidation. nih.gov This process, known as photodegradation, involves the generation of reactive oxygen species (ROS) upon the interaction of the PAH's excited triplet state with ground-state triplet oxygen. acs.org These transformations can alter the structure and properties of the parent compound. acs.org

In the presence of oxygen and UV light, related 1,8-dichlorinated anthracene derivatives have been observed to decompose. For instance, α,ω-bis-[(1,8-dichloroanthracen-10-yl)dimethylsilyl]alkanes, when subjected to UV irradiation in the presence of oxygen, did not yield the expected intra- or intermolecular photoproducts. Instead, they decomposed to form 1,8-dichloro-9-hydroxyanthracen-10(9H)-one. This suggests a pathway for the photo-induced transformation of the 1,8-dichloroanthracene (B3240527) core under these conditions, which likely involves oxidation at the central ring.

Chemical Reactivity Profiles

Electrophilic Substitution Reactions on the Anthracene Core

The anthracene core is susceptible to electrophilic substitution reactions, with the C9 and C10 positions of the central ring being the most reactive due to the ability to form a stabilized sigma complex that retains two benzenoid rings. In this compound, the C10 position is blocked by a methyl group. The C9 position, therefore, remains the most probable site for electrophilic attack.

However, the reactivity is significantly modulated by the substituents. The two chlorine atoms at the peri-positions (C1 and C8) are deactivating, electron-withdrawing groups, which would generally decrease the rate of electrophilic substitution. Conversely, the methyl group at C10 is an activating group. The steric hindrance imposed by the peri-chloro atoms can also influence the approach of the electrophile, potentially directing substitution to less hindered positions on the outer rings, although these are inherently less reactive than the central ring.

Diels-Alder Cycloaddition Reactions of Dichloroanthracenes

The central ring of anthracene derivatives can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com The reactivity and regioselectivity of this reaction are highly dependent on the substitution pattern of the anthracene core.

Theoretical and experimental studies on the Diels-Alder reaction of 1,8-dichloroanthracene with unsymmetrical dienophiles, such as acrolein, provide significant insight. nih.govresearchgate.net These reactions yield two main regioisomers: syn and anti. The major product is consistently the anti adduct, a preference attributed to both steric and electronic factors. nih.govresearchgate.net The steric repulsion between the dienophile's substituent and the peri-chloro groups on the anthracene disfavors the syn transition state. researchgate.net Frontier Molecular Orbital (FMO) analysis confirms that the most favorable two-center interaction occurs between C9 and C10 of the diene and the carbons of the dienophile's double bond, leading to the preferential formation of the anti product. nih.gov

In a reaction between 1,8-dichloroanthracene and acrolein catalyzed by boron trifluoride etherate, the anti isomer was formed in a significantly higher yield than the syn isomer. nih.gov

Table 1: Regioselectivity in the Diels-Alder Reaction of 1,8-Dichloroanthracene with Acrolein

| Product Isomer | Experimental Yield | Favored by |

| anti | 66% nih.gov | Steric and Electronic Factors nih.govresearchgate.net |

| syn | 10% nih.gov | - |

Oxidation Behavior of Anthracene Derivatives

Anthracene and its derivatives are known to undergo oxidation, particularly photooxidation, to yield anthraquinones. nih.gov This transformation is significant as it represents a common degradation pathway and a method for synthesizing substituted anthraquinones. nih.govresearchgate.net The photooxidation process can be initiated by visible light, often with the aid of a photosensitizer that generates singlet oxygen. researchgate.netresearchgate.net The singlet oxygen then reacts with the anthracene core in a [4+2] cycloaddition to form an endoperoxide, which can subsequently eliminate other groups to form the stable anthraquinone (B42736) structure. researchgate.net

For this compound, oxidation would be expected to primarily affect the central ring. The likely product of complete oxidation would be 1,8-dichloroanthraquinone (B31358), which would involve the loss of the methyl group at the C10 position. The presence of substituents on the aromatic rings is known to affect the yield of anthraquinone formation. nih.gov

Influence of Substituent Effects on Reactivity

Steric Repulsion at Peri-Positions and De-aromaticity

The substitution of atoms or groups at the peri-positions (e.g., 1 and 8) of an anthracene core introduces significant steric strain. This is particularly relevant for this compound, where the chlorine atoms and the methyl group are in close proximity. Studies on the 1,8,9-substituted anthracene framework have shown that intense steric repulsion between the two peri-chloro atoms and a bulky substituent at the 9-position leads to significant geometrical distortions of the central ring.

This distortion involves both out-of-plane and horizontal deformations, which disrupt the coplanarity of the aromatic system. nih.gov The consequence of this structural strain is a reduction in the aromaticity of the central ring. This "non-electronic activation" makes the distorted anthracene more reactive. researchgate.net For example, the increased reactivity of these strained systems in Diels-Alder reactions shows a linear correlation with the degree of vertical distortion, underscoring that the geometrical deformation enhances the diene character of the central ring by reducing its aromaticity. nih.gov It is expected that similar steric repulsions between the 1,8-dichloro substituents and the 10-methyl group in this compound would likewise induce ring distortion and enhance its reactivity compared to a planar analogue.

Table 2: Influence of Steric Repulsion on Anthracene Reactivity

| Structural Feature | Consequence | Impact on Reactivity |

| Substituents at peri-positions (1,8) and meso-position (9 or 10) | Steric Repulsion & Geometric Distortion nih.gov | Increased nih.gov |

| Disruption of π-system coplanarity | Reduction in Aromaticity (De-aromaticity) nih.gov | Enhanced diene character for Diels-Alder reactions nih.gov |

Reactivity and Reaction Mechanisms of 1,8 Dichloro 10 Methylanthracene

Selected Topics in the Reactivity of Substituted Anthracenes

The electronic properties and, consequently, the reactivity of the anthracene (B1667546) core are significantly influenced by the nature and position of its substituents. In 1,8-Dichloro-10-methylanthracene, the interplay between the electron-withdrawing chloro groups and the electron-donating methyl group dictates its chemical behavior.

The anthracene molecule possesses a delocalized π-electron system across its three fused rings, resulting in a high electron density, particularly at the 9- and 10-positions of the central ring. numberanalytics.com This makes the central ring more susceptible to electrophilic attack compared to the outer rings. numberanalytics.com The introduction of substituents alters this inherent reactivity by modifying the electron distribution within the aromatic system.

Inductive and Mesomeric Effects of Substituents:

In contrast, alkyl groups, such as the methyl group at the 10-position, are primarily electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the anthracene core, thereby activating it towards electrophilic attack.

In this compound, the two chloro groups at the 1- and 8-positions primarily decrease the electron density of the outer rings. The methyl group at the 10-position, a site of high electron density in the parent anthracene, further enhances the electron density of the central ring. This differential substitution pattern creates a complex electronic landscape across the molecule.

Impact on Frontier Molecular Orbitals (HOMO and LUMO):

The electronic effects of substituents are reflected in the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic absorption properties.

Electron-withdrawing groups like chlorine generally lower the energy of both the HOMO and LUMO. acs.org Conversely, electron-donating groups like the methyl group raise the energy of these orbitals. In a study on pentacene (B32325) derivatives, it was observed that halogen substitution at the 2,3,9,10-positions led to a reduction in both HOMO and LUMO energies. acs.org A review of anthracene literature also confirms that the magnitude of substituent effects on the UV-vis spectra and optical HOMO-LUMO gaps is strongly dependent on the positional locations of the substituents. acs.org

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anthracene | -5.49 | -1.97 | 3.52 |

| 9,10-Dichloroanthracene | -5.73 | -2.48 | 3.25 |

| 9-Methylanthracene | -5.36 | -1.90 | 3.46 |

| 2-Methylanthracene | -5.41 | -1.93 | 3.48 |

Note: The values in this table are illustrative and have been collated from different computational studies. Direct comparison should be made with caution due to variations in computational methods (e.g., DFT functional and basis set). The general trends, however, are informative.

Influence on Reactivity:

The electronic modifications induced by the chloro and methyl substituents have a direct impact on the reactivity of this compound. The electron-withdrawing nature of the chloro groups generally reduces the susceptibility of the anthracene core to electrophilic attack. nih.gov Conversely, the electron-donating methyl group at the highly reactive 10-position would be expected to enhance reactivity at that site.

Furthermore, the steric bulk of the substituents at the 1, 8, and 10 positions can play a significant role in directing the approach of reagents and influencing the regioselectivity of reactions.

Computational and Theoretical Investigations of 1,8 Dichloro 10 Methylanthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to predict a wide range of properties, including optimized geometries, energy levels, and various chemical parameters.

The first step in a computational study is typically a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For 1,8-dichloro-10-methylanthracene, the anthracene (B1667546) core is expected to exhibit some degree of distortion from perfect planarity due to steric hindrance between the peri-substituents (the chlorine atoms at positions 1 and 8 and the methyl group at position 10).

Studies on related compounds, such as 1,8-dichloroanthracene (B3240527), confirm that halogen substitution at these positions induces strain. mdpi.com The introduction of a methyl group at the C10 position would likely exacerbate this, causing a more pronounced butterfly-like bend in the anthracene skeleton.

While specific calculated bond lengths and angles for this compound are not available in published literature, data from DFT calculations (at the B3LYP/6-31G(d,p) level of theory) on the closely related 1,8-dichloroanthracene can provide a baseline. mdpi.com The addition of the C10-methyl group is expected to slightly elongate the adjacent C-C bonds and alter the angles around the central ring.

Table 1: Selected Calculated Geometrical Parameters for 1,8-dichloroanthracene (as a proxy) (Data sourced from DFT calculations on a related compound) mdpi.com

| Parameter | Bond/Angle | Value |

| Bond Length | C1-Cl | ~1.75 Å |

| C9-C10 | ~1.42 Å | |

| C-C (aromatic) | ~1.37 - 1.43 Å | |

| Bond Angle | C2-C1-C9a | ~120° |

| Cl-C1-C9a | ~118° | |

| Dihedral Angle | Cl-C1-C8-Cl | Deviates from 0° |

Note: These values are for the parent 1,8-dichloroanthracene and serve as an estimate. The presence of the 10-methyl group in the target compound would cause further specific deviations in these parameters.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions and electronic transitions. physchemres.orgschrodinger.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically. schrodinger.comsemanticscholar.org DFT calculations are a standard method for determining the energies of these orbitals. researchgate.net For halogenated anthracenes, the type and position of the halogen can tune these energy levels.

Calculations on related chlorinated anthracenes provide insight into the expected electronic structure of this compound. mdpi.com The HOMO is typically a π-orbital distributed across the anthracene core, while the LUMO is a π*-orbital. The presence of electron-withdrawing chlorine atoms generally lowers the energies of both the HOMO and LUMO, while an electron-donating methyl group would be expected to raise the HOMO energy level, thereby potentially narrowing the HOMO-LUMO gap compared to 1,8-dichloroanthracene.

Table 2: Calculated Electronic Properties for a Related Chlorinated Anthracene Derivative (Data sourced from DFT calculations on a related compound) mdpi.com

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~4.0 |

Note: These are representative values for chlorinated anthracenes. The exact energies for this compound will vary.

Beyond HOMO and LUMO energies, a range of quantum chemical parameters can be derived from DFT calculations to describe a molecule's behavior. These global reactivity descriptors help in quantifying aspects of chemical reactivity and stability.

Key parameters include:

Ionization Potential (IP): The energy required to remove an electron. Approximated by IP ≈ -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added. Approximated by EA ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Studies on halogenated anthracenes show that chlorination increases the molecule's polarity and affects its reactivity descriptors. rowansci.com For instance, chloroanthracene exhibits a larger dipole moment than fluoro- or bromo-doped anthracenes, indicating a more significant charge separation. rowansci.com

Reactivity Descriptors and Mechanistic Insights

DFT provides powerful tools not only for understanding ground-state properties but also for predicting reaction pathways and regioselectivity through the analysis of reactivity descriptors.

Frontier Molecular Orbital (FMO) theory posits that the course of a chemical reaction is often determined by the interaction between the HOMO of one reactant and the LUMO of the other. The spatial distribution and coefficients of these orbitals can predict the most likely sites for electrophilic or nucleophilic attack.

In the case of this compound, the HOMO and LUMO are π-type orbitals located on the aromatic system. For an electrophilic attack, the reaction will preferentially occur at the carbon atoms where the HOMO has the largest electron density (orbital coefficient). Conversely, a nucleophilic attack will target the carbon atoms where the LUMO has the largest coefficient. For anthracenes, the C9 and C10 positions are typically the most reactive. The presence of substituents at C1, C8, and C10 modifies the electron distribution, and FMO analysis can precisely map these changes to predict how the molecule will react, for example, in cycloaddition reactions. mdpi.com

For a more quantitative prediction of reactivity, Fukui functions and the dual descriptor are employed. sigmaaldrich.com These are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed.

The Fukui function comes in three main forms:

f⁺(r): for nucleophilic attack (electron acceptance), indicating where an added electron is most likely to reside. It is related to the LUMO density. faccts.de

f⁻(r): for electrophilic attack (electron donation), indicating where an electron is most easily removed. It is related to the HOMO density. faccts.de

f⁰(r): for radical attack. faccts.de

The Dual Descriptor (f⁽²⁾(r) or Δf(r)) is the difference between the f⁺(r) and f⁻(r) functions. reddit.com It provides a clearer picture of reactivity by simultaneously showing all nucleophilic and electrophilic sites in a molecule. A positive value for the dual descriptor at a particular atom indicates that it is an electrophilic site, while a negative value indicates a nucleophilic site. This method is considered more accurate than analyzing Fukui functions alone for unambiguously identifying reactive centers. reddit.com

For this compound, these calculations would precisely identify which of the remaining unsubstituted carbon atoms are most susceptible to attack. The regions near the electron-withdrawing chlorine atoms would likely show increased electrophilicity, while other parts of the π-system would be identified as nucleophilic centers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to represent the electrostatic potential on the molecule's surface.

In an MEP map, different colors signify varying levels of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue: Represents areas of most positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net

Green: Denotes regions of neutral or zero potential. researchgate.net

Yellow and Orange: Represent intermediate levels of negative potential.

For this compound, the MEP map would be expected to show the most negative potential (red regions) localized around the two chlorine atoms at positions 1 and 8 due to their high electronegativity. These areas would be the primary sites for interactions with electrophiles. The aromatic rings of the anthracene core would also exhibit negative potential, characteristic of electron-rich π-systems, making them susceptible to electrophilic substitution reactions.

Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful methods for modeling chemical reaction pathways and identifying the associated transition states. These studies are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction.

This modeling process involves:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The transition state represents the highest energy barrier along the reaction coordinate.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, ensuring that the located transition state is the correct one for the reaction of interest.

For this compound, potential reactions that could be modeled include electrophilic aromatic substitution, oxidation of the methyl group, or reactions involving the chlorine substituents. The computational modeling of these pathways would provide critical data on activation energies, which determine the reaction rates, and the geometries of the transition states, which offer insights into the reaction mechanism at a molecular level.

Solvent Effects on Electronic and Structural Properties

The electronic and structural properties of molecules can be significantly influenced by the solvent in which they are dissolved. Computational methods are widely used to study these solvent effects. For this compound, understanding how different solvents alter its properties is important for predicting its behavior in various chemical and biological environments.

One of the most common computational approaches to model solvent effects is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. This approach allows for the calculation of properties such as:

Solvatochromic Shifts: Changes in the UV-Visible absorption spectra of a molecule upon changing the solvent polarity. The interaction between the solute's dipole moment and the solvent's dielectric field can alter the energy difference between the ground and excited electronic states, leading to shifts in absorption wavelengths. bau.edu.lb

Structural Changes: The geometry of the molecule can be slightly altered by the solvent due to solute-solvent interactions.

Dipole Moment: The dipole moment of the molecule can be influenced by the solvent's polarity.

Theoretical studies on similar molecules have shown that properties like the HOMO-LUMO energy gap, which is related to chemical reactivity, can also be affected by the solvent. eurjchem.com For this compound, polar solvents would be expected to have a more pronounced effect on its electronic properties compared to nonpolar solvents, due to its inherent polarity arising from the chloro and methyl substituents.

Molecular Dynamics Simulations (General Polycyclic Aromatic Hydrocarbons)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For polycyclic aromatic hydrocarbons (PAHs), MD simulations provide valuable insights into their behavior in various environments, which is crucial for understanding their environmental fate and biological interactions. tandfonline.com

MD simulations of PAHs have been used to investigate several key processes:

Dissociation: Studies on PAH radical cations have used MD simulations to explore their dissociation pathways. These simulations have shown that the primary dissociation channels involve the loss of hydrogen atoms (H) and acetylene (B1199291) (C₂H₂). The ratio of H to C₂H₂ loss was found to depend on the size of the PAH and its internal energy. nih.gov

Sorption and Aggregation: MD simulations have been employed to study the sorption of PAHs onto surfaces like black carbon. These studies have helped in understanding the strong binding of PAHs to environmental matrices, which limits their bioavailability. The simulations can calculate important parameters like the free energy of sorption and the average distance between the PAH and the sorbent surface. nih.gov

Solubility and Behavior in Different Media: The solubility and behavior of PAHs in various solvents, including supercritical water, have been investigated using MD simulations. These studies have revealed that factors like temperature and density can significantly affect the solvation of PAHs. For instance, in supercritical water, light PAHs tend to dissolve more readily, while heavy PAHs are more likely to form aggregates. bates.eduresearchgate.net

These simulations provide a dynamic picture of how PAHs behave at the molecular level, offering information that is often difficult to obtain through experimental methods alone.

Advanced Photophysical Characteristics and Applications in Materials Science

Applications in Optoelectronic Devices

Solar Cells

Anthracene (B1667546) derivatives are recognized for their potential in photovoltaic applications, acting as electron donors or components in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). The performance of these devices is intrinsically linked to the photophysical and electrochemical properties of the organic molecules used. For instance, anthracene can serve as a conjugative linker between a donor and an acceptor moiety in dye molecules for DSSCs. acs.org Functionalizing the anthracene core with electron-withdrawing or electron-donating groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for optimizing electron injection and dye regeneration processes. acs.org

In the context of 1,8-Dichloro-10-methylanthracene, the electron-withdrawing nature of the chlorine atoms at the 1 and 8 positions, coupled with the electron-donating methyl group at the 10 position, would create a unique electronic profile. This substitution pattern could influence the band gap and absorption spectrum of the molecule. While specific efficiency data for solar cells incorporating this compound is not available, the general performance of anthracene-based solar cells provides a benchmark. For instance, polymer solar cells using anthracene-based copolymers have achieved power conversion efficiencies (PCE) of up to 2.15%. rsc.org The steric interactions between the peri substituents (1 and 8 positions) can also induce distortions in the anthracene ring, which may impact the material's packing in the solid state and its charge transport properties. kochi-tech.ac.jp

Table 1: Representative Performance of Anthracene-Based Solar Cells (Note: This table presents data for various anthracene derivatives to illustrate potential performance, not specifically for this compound)

| Anthracene Derivative/Copolymer | Solar Cell Type | Power Conversion Efficiency (PCE) |

| PCOAEHDPP | Polymer Solar Cell | 2.15% rsc.org |

| Anthracene-based A-D-A molecules | Organic Solar Cell | Average of 2.7% researchgate.net |

| DPAMA-based device | Organic Solar Cell | 3.3% acs.org |

Utilization as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for fluorescent probes and chemical sensors. The principle often relies on the modulation of the fluorescence emission (either "turn-on" or "turn-off") upon interaction with a specific analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET). mdpi.comroyalsocietypublishing.org

Anthracene-based sensors have been developed for the detection of a wide range of species, including metal ions and small organic molecules. royalsocietypublishing.orgresearchgate.net For example, an anthracene-based probe integrated with a thiophene (B33073) moiety has demonstrated selective and sensitive "turn-on" fluorescence detection of chromium (III) ions with a low detection limit. researchgate.net Similarly, other anthracene derivatives have been designed as chemosensors for mercury (II) ions, exhibiting high selectivity and nanomolar detection limits. researchgate.net

For this compound, the chlorine and methyl substituents could influence its binding affinity and selectivity towards certain analytes. The electron density distribution on the anthracene ring, modified by these groups, could make it a specific host for electron-deficient or electron-rich guest molecules. While no specific sensor applications of this compound have been reported, the general principles suggest its potential in this area.

Table 2: Examples of Anthracene-Based Fluorescent Sensors (Note: This table lists examples of other anthracene derivatives to demonstrate sensing capabilities.)

| Anthracene-Based Probe | Analyte Detected | Sensing Mechanism | Detection Limit |

| ANT-Th (Anthracene-thiophene Schiff base) | Cr³⁺ | "Turn-on" fluorescence | 0.4 µM researchgate.net |

| Thioacetal-substituted anthracenes | Hg²⁺ | "Turn-on" fluorescence | 59-235 nM researchgate.net |

| Anthracene derivative with receptor | Fe³⁺ | Chelation-enhanced fluorescence | Not specified royalsocietypublishing.org |

Building Blocks in Supramolecular Chemistry and Polymeric Materials

The planar and rigid structure of anthracene makes it a versatile building block in supramolecular chemistry and for the synthesis of polymeric materials. researchgate.netresearchgate.net The ability of anthracene units to engage in π-π stacking interactions is a key driving force for self-assembly processes, leading to the formation of well-defined nanostructures such as microsheets and microtubes. researchgate.net The substitution pattern on the anthracene ring can direct the geometry of these assemblies. researchgate.net

In the realm of polymeric materials, anthracene derivatives can be incorporated into polymer backbones to impart specific photophysical or electronic properties. For instance, porous polymers based on anthracene derivatives have been synthesized, exhibiting good thermal stability and fluorescence under UV radiation. capes.gov.br These materials have potential applications in areas such as separation and catalysis. Furthermore, anthracene-based copolymers have been developed for use in organic electronics, where the anthracene unit contributes to the material's charge transport capabilities. researchgate.net A study on a stress-induced phase transition in this compound highlights its responsiveness to external stimuli, a desirable property in smart materials. researchgate.net

Role in Advanced Materials with Specific Electronic Properties

The delocalized π-electron system of anthracene endows it with semiconducting properties, making it a valuable component in organic electronics. Anthracene and its derivatives have been extensively studied as the active layer in organic field-effect transistors (OFETs). The planar structure of anthracene facilitates strong intermolecular interactions, which are crucial for efficient charge transport.

The electronic properties of anthracene can be tuned by introducing substituents. For example, the introduction of electron-withdrawing groups can lower the LUMO level, potentially enhancing electron injection and transport in n-type semiconductors. The chlorine atoms in this compound would be expected to have such an effect. The steric hindrance caused by the peri-chloro substituents could also influence the molecular packing in thin films, which in turn affects the charge carrier mobility. kochi-tech.ac.jp While the specific electronic characteristics of this compound have not been extensively reported, research on other substituted anthracenes in OFETs provides insights into its potential performance.

Future Research Directions in 1,8 Dichloro 10 Methylanthracene Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of many substituted anthracenes often involves multi-step procedures that may not be environmentally benign. Future research will likely focus on developing more efficient and sustainable methods for producing 1,8-dichloro-10-methylanthracene.

Key Objectives:

Greener Reagents and Solvents: Moving away from hazardous reagents and exploring eco-friendly solvent systems.

Catalytic Methods: Developing metal-catalyzed reactions, such as C-H activation or cross-coupling reactions, to construct the anthracene (B1667546) core or introduce the substituents with high atom economy. beilstein-journals.org For instance, indium-catalyzed reductive-dehydration intramolecular cycloaromatization has shown promise for synthesizing substituted anthracenes in excellent yields. beilstein-journals.org

Flow Chemistry: Investigating continuous flow processes to improve reaction control, enhance safety, and allow for easier scalability.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Current Approach (Typical) | Future Goal (Sustainable) | Key Advantages of Future Goal |

| Core Formation | Friedel-Crafts reactions or Elbs reaction, often requiring harsh conditions. beilstein-journals.org | Metal-catalyzed [2+2+2] cyclotrimerization or intramolecular cycloaromatization. beilstein-journals.org | Higher efficiency, milder conditions, greater functional group tolerance. |

| Chlorination | Traditional chlorination methods. | Site-selective C-H chlorination. | Reduced waste, higher regioselectivity. |

| Methylation | Grignard reaction with a precursor like 1,8-dichloroanthrone. researchgate.net | Direct C-H methylation using advanced catalysts. | Fewer synthetic steps, improved atom economy. |

Deeper Understanding of Solid-State Reactivity and Defect Chemistry

The arrangement of molecules in the solid state dictates many of the material's bulk properties, including its electronic and photophysical behavior. For anthracene derivatives, this is particularly crucial.

Future research should focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence crystal packing. Halogen substitution, for instance, has been shown to control the orientation of anthracene units, which in turn impacts solid-state fluorescence. acs.org The presence of bulky substituents can attenuate intermolecular interactions, which is crucial for tuning emission properties. researchgate.net

Photodimerization: Investigating the [4+4] photodimerization of this compound in the solid state. The specific substitution pattern may lead to novel dimer structures and photochromic properties. mdpi.com

Defect Chemistry: Understanding the role of crystal defects, which can act as traps for electronic excitations and significantly influence luminescence. aip.org The controlled introduction of defects could be a pathway to new functionalities. Research has shown that annealable defects in anthracene crystals can be detected through emission spectroscopy. aip.org

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating materials discovery by predicting molecular properties before undertaking complex synthesis.

Future efforts in this area should include:

Predicting Electronic Properties: Employing Density Functional Theory (DFT) and other methods to calculate the HOMO/LUMO energy levels, which are critical for applications in organic electronics. mdpi.comnih.gov These calculations can help predict whether a material will be a good candidate for an organic field-effect transistor (OFET) or an organic light-emitting diode (OLED).

Simulating Solid-State Packing: Using computational models to predict the most stable crystal structures and the nature of intermolecular interactions, such as π-π stacking or C-H···π interactions. acs.orgd-nb.info This can guide synthetic efforts to achieve desired solid-state properties.

Modeling Reaction Pathways: Investigating the mechanisms of photochemical reactions, like photochlorination or photodimerization, to understand and control the formation of products. mdpi.com

| Computational Method | Application for this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Calculation of frontier molecular orbitals (HOMO/LUMO). mdpi.com | Prediction of electronic band gap, charge transport properties, and suitability for electronic devices. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra. | Understanding of photophysical properties and prediction of emission colors for OLED applications. |

| Molecular Dynamics (MD) | Simulation of molecular arrangements in the solid state and in thin films. | Insight into crystal packing, morphology of thin films, and potential for charge transport. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological or toxicological properties based on structure. toxicology.org | Early-stage assessment of potential bio-activity or environmental impact. |

Exploration of New Material Science Applications

The unique properties conferred by the chloro and methyl substituents open the door to a range of potential applications for this compound.

Promising areas for future exploration include:

Organic Electronics: Anthracene derivatives are foundational materials for OLEDs and OFETs. numberanalytics.comnih.gov The specific electronic properties of this compound could make it a candidate for a host or emitter material in OLEDs, potentially with high thermal stability and specific emission characteristics. researchgate.netrsc.org Its potential as a p-type or n-type semiconductor in OFETs also warrants investigation. rsc.org

Sensors: The fluorescence of anthracene compounds can be sensitive to the presence of certain analytes. Future work could explore the use of this compound as a fluorescent chemosensor, where binding of a target molecule or ion would lead to a detectable change in its emission spectrum.

Photochromic Materials: If the molecule exhibits reversible photodimerization, it could be used in the development of optical switches or data storage media, where light is used to write and erase information at the molecular level. mdpi.com

Q & A

Basic: What synthetic strategies are effective for preparing 1,8-dichloro-10-methylanthracene, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves halogenation and alkylation steps. A key approach is reacting 1,8-dichloroanthracen-10(9H)-one with methylating agents (e.g., methyl Grignard reagents) in the presence of CeCl₃ as a catalyst, achieving ~65% yield . Purification is critical: recrystallization from dimethylformamide/ethanol (1:2) removes unreacted precursors, while column chromatography isolates derivatives. Purity (>98%) is confirmed via HPLC and NMR, ensuring minimal by-products for photochemical studies .

Advanced: How do crystal imperfections influence the topochemical photodimerization of this compound?

Methodological Answer:

Solid-state UV irradiation induces dimerization, but deviations from topochemical predictions occur due to dislocations and stacking faults. Electron microscopy reveals dimer nuclei align along [001] and [100] directions at emergent dislocations, where slip systems (e.g., (210)[20]) create trans-dimer configurations . To resolve contradictions in dimer ratios, combine differential scanning calorimetry (DSC) and dielectric measurements to correlate dislocation density with reaction kinetics .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at C10) and monitors coupling reactions.

- X-ray Diffraction : Resolves crystal packing and confirms steric effects of chlorine substituents on photodimerization .

- HRMS : Validates molecular weights of cross-coupled products (e.g., ethynyl-linked dimers) .

Advanced: How can stress-induced phase transitions in this compound be mechanistically analyzed?

Methodological Answer:

Orthorhombic-to-martensitic phase transitions occur under mechanical stress. Optical/electron microscopy identifies invariant habit planes (e.g., (2–88, 0, 1)) and interfacial dislocations. Pair with invariant plane strain (IPS) modeling to simulate slip systems (e.g., (011)[121]) and quantify strain energy . Advanced characterization involves synchrotron X-ray topography to map dislocation networks driving transformation .

Basic: What safety protocols are critical when handling this compound in photochemical experiments?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of airborne particles.

- PPE : Wear nitrile gloves and chemical goggles to avoid skin/eye contact; immediate flushing with water is required if exposed .

- Waste Disposal : Deactivate halogenated by-products via controlled incineration .

Advanced: How do researchers reconcile contradictions in photodimerization yields across different crystal batches?

Methodological Answer:

Batch variability arises from differences in crystal defects. Implement:

- Defect Mapping : Use electron backscatter diffraction (EBSD) to quantify dislocation densities .

- Controlled Crystallization : Optimize solvent evaporation rates to minimize stacking faults. Correlate defect profiles with DSC-measured dimerization enthalpies to establish reproducibility thresholds .

Advanced: What strategies enable the integration of this compound into rigid organic frameworks?

Methodological Answer: